

commercial suppliers of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-2-chloropyridin-4-yl)ethanone

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Technical Guide: 1-(3-Amino-2-chloropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(3-Amino-2-chloropyridin-4-yl)ethanone**, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its commercial availability, physicochemical properties, and its application in the development of targeted therapeutics, including a detailed experimental protocol for a relevant synthetic transformation and an illustration of the pertinent biological signaling pathway.

Commercial Availability and Specifications

1-(3-Amino-2-chloropyridin-4-yl)ethanone is available from a range of commercial suppliers. The table below summarizes the available quantitative data from various vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

Supplier	CAS Number	Molecular Formula	Purity	Available Quantities	Price
Chem-Impex	342899-35-8	C ₇ H ₇ ClN ₂ O	≥ 97% (HPLC)[1]	Contact Supplier	Contact Supplier
Amerigo Scientific	342899-35-8	C ₇ H ₇ ClN ₂ O	95%[2]	Contact Supplier	Contact Supplier
BLDpharm	342899-35-8	C ₇ H ₇ ClN ₂ O	Not specified	Contact Supplier	Contact Supplier
Guidechem	342899-35-8	C ₇ H ₇ ClN ₂ O	99%[3][4]	Grams to Kilograms (MOQ may apply)[3][4]	Contact Supplier
ChemUniverse	Not specified	Not specified	Not specified	Not specified	Contact Supplier

Physicochemical Properties:

- Molecular Weight: 170.60 g/mol [1]
- Appearance: Yellow crystalline powder[1]
- Melting Point: 158-162 °C[1]
- Storage: Store at 0-8°C[1]

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a crucial building block in the synthesis of various bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1][5] Its chemical structure makes it a valuable precursor for the synthesis of complex heterocyclic compounds that can act as inhibitors of protein kinases, which are key targets in oncology.

A prominent example of a drug synthesized using this intermediate is Lorlatinib (PF-06463922). [6] Lorlatinib is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[6][7] These kinases are drivers in certain types of non-small cell lung cancer (NSCLC).[8][9] The use of **1-(3-amino-2-chloropyridin-4-yl)ethanone** allows for the construction of the core scaffold of such inhibitors, highlighting its importance in medicinal chemistry and drug development.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

While a specific, detailed protocol for the synthesis of **1-(3-Amino-2-chloropyridin-4-yl)ethanone** is not readily available in the public domain, the following is a representative experimental protocol demonstrating its use in the synthesis of a substituted 4-aminopyrido[2,3-d]pyrimidine, a scaffold relevant to kinase inhibitors. This procedure is adapted from methodologies described for the synthesis of similar heterocyclic systems.

Reaction Scheme:



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A representative multi-component reaction to form a complex heterocyclic system.

Materials:

- **1-(3-Amino-2-chloropyridin-4-yl)ethanone**
- 3-Bromo-(2,2-dicyanoethenyl)benzene
- Ethyl 4-fluorophenylacetate
- Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
- Anhydrous Tetrahydrofuran (THF)

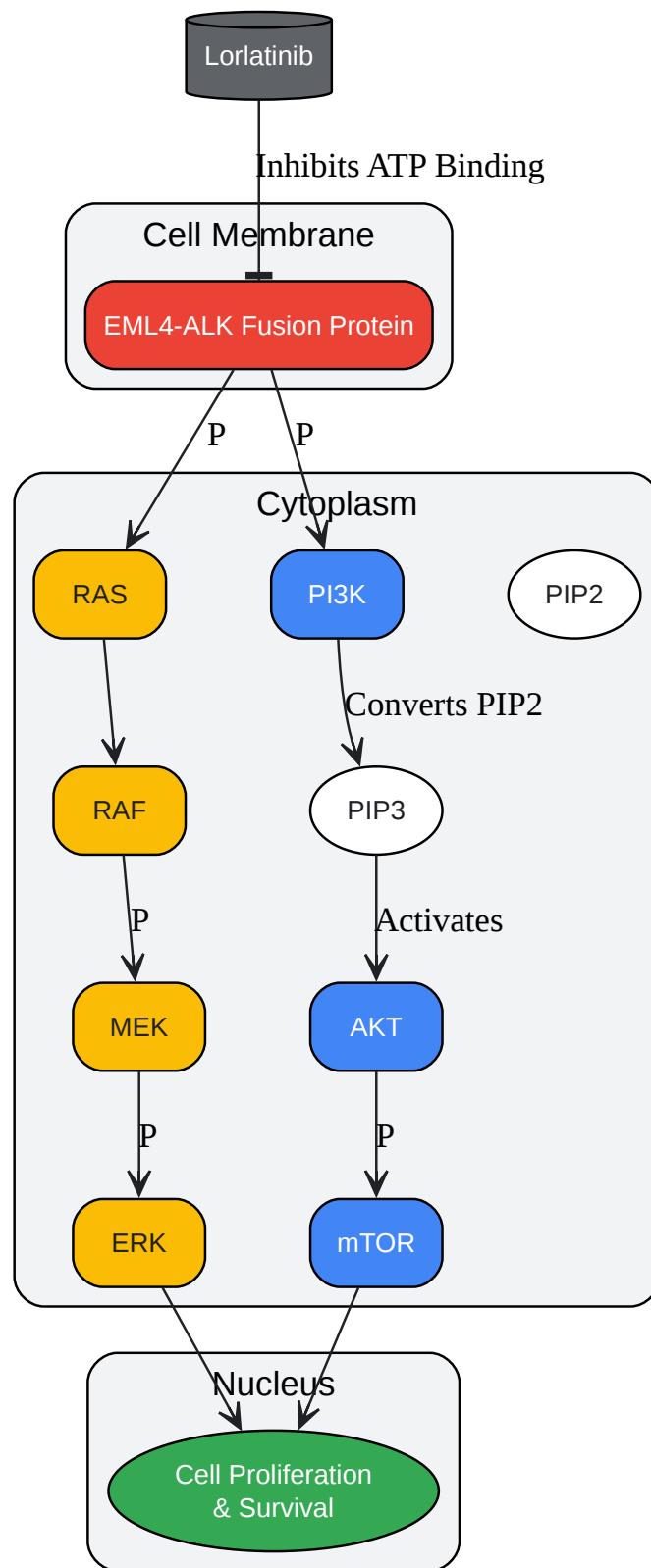
- Saturated aqueous ammonium chloride solution
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

- To a solution of ethyl 4-fluorophenylacetate (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of lithium bis(trimethylsilyl)amide (1.2 equivalents) in THF dropwise.
- Stir the resulting solution at -78 °C for 1 hour.
- Add **1-(3-Amino-2-chloropyridin-4-yl)ethanone** (1.0 equivalent) as a solid in one portion to the reaction mixture.
- Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 12 hours.
- Add 3-bromo-(2,2-dicyanoethenyl)benzene (1.1 equivalents) to the reaction mixture and heat to reflux for 6 hours.
- Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

ALK/ROS1 Signaling Pathway in NSCLC

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a precursor to Lorlatinib, an inhibitor of the ALK and ROS1 fusion proteins. In certain non-small cell lung cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK) which produce constitutively active tyrosine kinases. These fusion proteins drive downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and tumor growth. Lorlatinib acts by binding to the ATP-binding site of the ALK or ROS1 kinase domain, preventing phosphorylation of downstream substrates and thereby inhibiting these oncogenic signals.

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ALK/ROS1 oncogenic signaling pathway and the inhibitory action of Lorlatinib.

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- To cite this document: BenchChem. [commercial suppliers of 1-(3-Amino-2-chloropyridin-4-yl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272028#commercial-suppliers-of-1-3-amino-2-chloropyridin-4-yl-ethanone\]](https://www.benchchem.com/product/b1272028#commercial-suppliers-of-1-3-amino-2-chloropyridin-4-yl-ethanone)

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